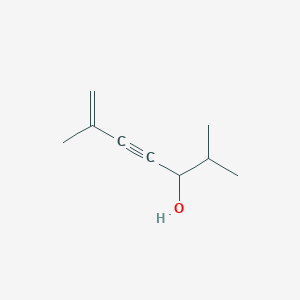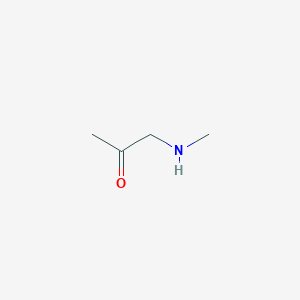
1-(Methylamino)propan-2-one
Übersicht
Beschreibung
“1-(Methylamino)propan-2-one” is a chemical compound with the molecular formula C4H11NO . It is also known by other names such as 1-(Methylamino)-2-propanol .
Molecular Structure Analysis
The molecular structure of “1-(Methylamino)propan-2-one” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 89.136 Da, and the monoisotopic mass is 89.084061 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Methylamino)propan-2-one” include an average mass of 89.136 Da and a monoisotopic mass of 89.084061 Da . More specific properties like density, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Building Blocks in Chemical Research
“1-(Methylamino)propan-2-one” is used as a building block in chemical research . It is a key component in the synthesis of various chemical compounds. The ability to readily modify its structure makes it a versatile tool in the development of new substances .
Solubility Studies
This compound has been used in solubility studies, particularly in relation to CO2 . Understanding the solubility of gases in different solvents is crucial for many industrial processes, including carbon capture and storage .
Microbial Inhibitory Research
Research has been conducted to determine the bioeffect of “1-(Methylamino)propan-2-one” against selected microbes . This kind of research is important in the development of new antimicrobial agents .
Crystallography
“1-(Methylamino)propan-2-one” has been used in crystallography studies . Understanding the crystal structures of substances can provide valuable insights into their physical and chemical properties .
Safety and Hazards
Wirkmechanismus
Target of Action
1-(Methylamino)propan-2-one, also known as Methedrone, is a recreational drug of the cathinone chemical class . The primary targets of this compound are the norepinephrine and dopamine neurotransmitter systems . It functions as a norepinephrine-dopamine reuptake inhibitor .
Mode of Action
Methedrone interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .
Biochemical Pathways
The metabolism of Methedrone is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . The N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one .
Pharmacokinetics
It is known that methedrone and especially thiopropamine, one of its metabolites, are excreted renally, unchanged .
Result of Action
The increased neurotransmission resulting from Methedrone’s action leads to a range of effects. These include significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .
Action Environment
The action of Methedrone can be influenced by various environmental factors. For instance, the volatility measurements of laboratory-generated AMP nitrate nanoparticles gave ΔvapH = 80 ± 16 kJ mol−1 and an estimated vapor pressure of (1.3 ± 0.3) × 10−5 Pa at 298 K . This suggests that the compound’s action, efficacy, and stability could be affected by temperature and pressure conditions .
Eigenschaften
IUPAC Name |
1-(methylamino)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)3-5-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCPWMREXAOVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483341 | |
| Record name | 1-(Methylamino)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)propan-2-one | |
CAS RN |
97564-73-3 | |
| Record name | 1-(Methylamino)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






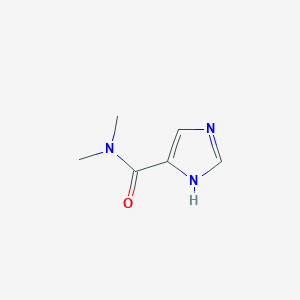

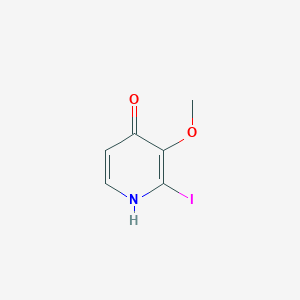
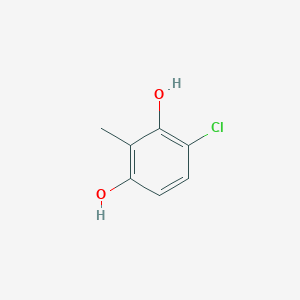
![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)




